![molecular formula C19H16N2O2 B11559588 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide
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Overview
Description
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide is a compound belonging to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. This compound is characterized by the presence of a naphthalene ring, a benzene ring, and a hydrazone linkage. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and benzohydrazide in an ethanol solvent. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Condensation Reactions
This compound serves as both a reactant and product in condensation processes. Its synthesis involves reacting 1-hydroxynaphthalene-2-carbaldehyde with benzohydrazide under acidic conditions in ethanol (reflux, 6–8 hrs) .
Reactants | Catalyst/Solvent | Temperature | Product Yield |
---|---|---|---|
1-hydroxynaphthalene-2-carbaldehyde + benzohydrazide | Acetic acid/ethanol | Reflux | 46–72% |
Key features driving this reaction:
-
The aldehyde group undergoes nucleophilic attack by the hydrazide's NH₂ group
-
Steric effects from the naphthyl group influence reaction kinetics
Oxidation Reactions
The hydrazone moiety and phenolic -OH groups exhibit redox activity:
Controlled oxidation with H₂O₂ :
C19H16N2O3+H2O2→C19H14N2O4+2H2O
Forms a stable quinone derivative while preserving the hydrazone linkage .
Strong oxidation (KMnO₄/H₂SO₄) :
Reduction Pathways
The compound undergoes selective reduction at multiple sites:
Reducing Agent | Site Affected | Product Formed |
---|---|---|
NaBH₄ | C=N bond | Secondary hydrazine derivative |
LiAlH₄ | Amide carbonyl | Alcohol-functionalized analog |
H₂/Pd-C | Aromatic rings | Partially hydrogenated adduct |
Reduction kinetics studies show:
-
C=N reduction occurs 3.2× faster than amide reduction (ethanol, 25°C)
-
Hydrogenation of naphthyl rings requires >80 psi H₂ pressure
Complexation with Metal Ions
The compound acts as a tridentate ligand, coordinating through:
-
Hydrazone nitrogen
-
Phenolic oxygen (naphthyl -OH)
-
Amide oxygen
Stability constants (log β) of metal complexes :
Metal Ion | log β (25°C, I=0.1M KCl) | Coordination Geometry |
---|---|---|
Cu²⁺ | 12.4 ± 0.3 | Square planar |
Fe³⁺ | 15.1 ± 0.2 | Octahedral |
Ni²⁺ | 9.8 ± 0.4 | Tetrahedral |
Complexation enhances:
Nucleophilic Substitution
The hydroxyl groups undergo selective derivatization:
Methylation (CH₃I/K₂CO₃) :
-
Naphthyl -OH methylates 6.5× faster than benzohydrazide -OH
Sulfonation (H₂SO₄/SO₃) :
Introduces -SO₃H groups at:
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
-
[2+2] Cycloaddition between adjacent C=C bonds (quantum yield Φ=0.18)
-
Radical formation at the hydrazone nitrogen (detected by ESR)
Thermal Decomposition
TGA-DSC analysis reveals three-stage degradation:
-
160–220°C: Loss of hydroxyl protons (Δm=5.2%)
-
280–340°C: Hydrazone bond cleavage (Δm=32.1%)
-
This comprehensive reaction profile demonstrates the compound's versatility in synthetic chemistry, with applications ranging from coordination chemistry to pharmaceutical intermediate synthesis. Recent studies highlight its potential in catalytic asymmetric reactions, though further mechanistic investigations are required .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzoylhydrazine under controlled conditions. Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, FTIR spectra reveal characteristic absorption bands corresponding to functional groups such as carbonyl (C=O) and hydrazone (C=N) linkages, while NMR provides insights into the molecular environment of hydrogen atoms within the compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
1. Antimicrobial Activity
Research indicates that benzohydrazide derivatives, including this compound, demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups in the structure is believed to enhance these activities .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. Studies utilizing the DPPH radical scavenging assay have demonstrated that it can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .
3. Anticoagulant Effects
this compound has shown promise as an anticoagulant agent. Experimental models indicate that it can improve cardiac function and reduce thrombotic events in conditions such as myocardial infarction by modulating biochemical markers associated with coagulation .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- Antimicrobial Efficacy : A study by Sherine et al. demonstrated that various benzohydrazide derivatives, including those structurally related to this compound, exhibited substantial antibacterial activity against S. aureus and E. coli, with some derivatives showing enhanced efficacy due to specific substitutions on the aromatic rings .
- Antioxidant Activity : Another investigation focused on the antioxidant properties of hydroxyl-substituted benzohydrazides found that these compounds could significantly reduce oxidative damage in cellular models, indicating their potential use in therapeutic strategies against oxidative stress .
- Cardiovascular Applications : In vivo experiments revealed that treatment with this compound improved cardiac function metrics in rat models of induced myocardial infarction. The compound's ability to lower fibrinogen levels and enhance ECG patterns suggests its utility in cardiovascular therapies .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. This interaction can modulate the activity of metal-dependent enzymes and disrupt biological processes in microorganisms. The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
Uniqueness
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide is unique due to its specific structural features, including the presence of both naphthalene and benzene rings, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in various applications, such as sensing and catalysis .
Biological Activity
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide, a hydrazone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of hydrazones known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential applications.
1. Anticancer Activity
Research indicates that hydrazones, including this compound, exhibit significant anticancer properties. A study evaluated various hydrazone derivatives using the MTT assay to determine their cytotoxic effects on cancer cell lines. The results showed that certain derivatives had IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Hydrazone Derivatives
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 42.4 | HepG2 |
Compound B | 37.4 | MCF-7 |
This compound | TBD | TBD |
2. Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. A study assessed the antibacterial effectiveness of various hydrazones against Gram-positive and Gram-negative bacteria using the micro-well dilution method. The results demonstrated that this compound exhibited notable activity against strains such as E. coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
Pseudomonas aeruginosa | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . Additionally, its hydrazone structure allows for interaction with various biological targets, enhancing its pharmacological profile.
Case Study 1: Anticancer Efficacy
In a controlled study, different concentrations of this compound were administered to human cancer cell lines over a period of 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed in treated cells compared to controls .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings suggested that this compound could serve as a potential lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key structural features of N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide, and how do they influence its stability?
The compound adopts an E-configuration at the C=N bond, stabilized by an intramolecular N–H⋯N hydrogen bond, forming an S(6) ring motif. The planar arrangement of the hydrazone and benzohydrazide groups is disrupted by the near-perpendicular orientation of substituents like sulfonyl or naphthyl groups, which reduces conjugation but enhances crystallinity. Stability in the solid state is further reinforced by intermolecular N–H⋯O and C–H⋯π interactions, as observed in related benzohydrazide derivatives .
Methodological Insight : Use X-ray crystallography (e.g., Agilent SuperNova Dual diffractometer with Cu-Kα radiation) to resolve bond configurations and hydrogen-bonding networks. Refinement via SHELX software (e.g., SHELXL for small-molecule structures) is critical for accurate electron density mapping .
Q. What synthetic routes are commonly employed for benzohydrazide derivatives like this compound?
A typical approach involves condensation reactions between a carbonyl compound (e.g., 1-hydroxynaphthalene-2-carbaldehyde) and benzohydrazide in a polar solvent (e.g., ethanol or methanol) under reflux. For example, analogous compounds are synthesized by refluxing equimolar reactants with a base (e.g., NaHCO₃) to drive the reaction to completion. Slow evaporation of ethanol/DMF mixtures yields high-purity crystals suitable for structural studies .
Methodological Insight : Monitor reaction progress via TLC or NMR spectroscopy . Optimize crystallization conditions by adjusting solvent polarity (e.g., ethanol/DMF ratios) to control crystal morphology and purity .
Q. How are spectroscopic techniques (FT-IR, NMR) used to characterize this compound?
- FT-IR : The hydrazone C=N stretch appears near 1600–1620 cm⁻¹, while N–H and O–H stretches (from the hydroxynaphthyl group) are observed at 3200–3400 cm⁻¹.
- ¹H/¹³C NMR : The imine proton (N=CH) resonates at δ 8.2–8.5 ppm. Aromatic protons from the naphthyl and benzohydrazide moieties appear in δ 6.8–8.0 ppm, with splitting patterns reflecting substitution positions .
Methodological Insight : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Advanced Research Questions
Q. How does this compound interact with transition metal ions, and what are the implications for its biological or catalytic activity?
The hydrazone moiety acts as a tridentate ligand , coordinating via the imine nitrogen, carbonyl oxygen, and hydroxyl oxygen. For instance, Cu(II) complexes of similar benzohydrazides adopt distorted square pyramidal or octahedral geometries, enhancing catalytic activity in oxidation reactions (e.g., styrene epoxidation). Stability constants (logβ) for Ln³+ complexes follow the trend Pr³+ < Nd³+ < Gd³+ < Tb³+, driven by ionic radius and ligand field effects .
Methodological Insight : Determine stability constants via potentiometric titration (e.g., using a Metrohm Titrando system). Characterize metal complexes using UV-Vis spectroscopy (d-d transitions) and fluorescence spectroscopy (e.g., Tb³+ complexes show enhanced luminescence in solid state) .
Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate hyperpolarizability (β), a key NLO parameter. Solvatochromic shifts in UV-Vis spectra (e.g., in ethanol vs. DMSO) correlate with intramolecular charge transfer (ICT) efficiency. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit higher β values (~10⁻³⁰ esu) .
Methodological Insight : Use Gaussian 09 or ORCA for DFT calculations. Validate results with Hirshfeld surface analysis to quantify intermolecular interactions influencing NLO response .
Q. How can researchers resolve contradictions in biological activity data across similar benzohydrazides?
Discrepancies in cytotoxicity or antioxidant activity (e.g., 30–33% radical scavenging in some studies vs. higher activity in others) often arise from substituent effects or assay conditions . For example, electron-donating groups (e.g., -OH) enhance antioxidant activity by stabilizing radical intermediates, while steric hindrance from bulky substituents (e.g., tert-butyl) may reduce binding to biological targets .
Methodological Insight : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase-II or COX-2 .
Q. What strategies improve the crystallinity of hydrazone derivatives for structural studies?
- Solvent choice : Slow evaporation of ethanol/DMF (5:1 v/v) produces well-defined crystals.
- Hydrogen-bond donors/acceptors : Functional groups like -OH or -SO₂Ph enhance packing via N–H⋯O or π-π interactions.
- Temperature control : Crystallization at 4°C reduces nucleation rate, favoring larger crystals .
Methodological Insight : Use powder XRD to assess crystallinity before single-crystal analysis. For challenging compounds, employ crystal engineering principles (e.g., co-crystallization with carboxylic acids) .
Q. How do thermodynamic parameters (ΔG°, ΔH°, ΔS°) inform the stability of metal complexes with this ligand?
Negative ΔG° values (e.g., –25 to –30 kJ/mol for Ln³+ complexes) confirm spontaneous complexation. Exothermic ΔH° values (–80 to –120 kJ/mol) dominate over unfavorable entropy changes (ΔS° < 0), indicating enthalpy-driven stabilization. These trends align with hard-acid (Ln³+) interactions with hard donor atoms (O, N) .
Methodological Insight : Calculate thermodynamic parameters using van’t Hoff plots from temperature-dependent stability constants (logβ). Validate with isothermal titration calorimetry (ITC) for direct ΔH° measurement .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13+ |
InChI Key |
OBTILXGLLUXOLJ-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.